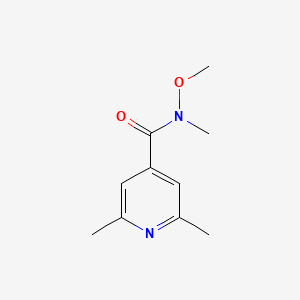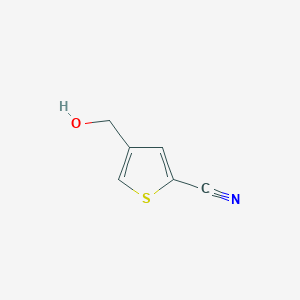
lactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lactose is a disaccharide composed of two monosaccharides: gathis compound and glucose, linked by a β1-4 glycosidic bond . It is a derivative of this compound and is commonly found in milk and dairy products. This compound is known for its role in the development and nutrition of infants, as it is a significant carbohydrate in milk .
Preparation Methods
Synthetic Routes and Reaction Conditions
lactose can be synthesized through enzymatic methods, particularly using lactobiose phosphorylase. This enzyme catalyzes the formation of lactobiose from this compound and inorganic phosphate . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of lactobiose often involves the use of recombinant DNA technology to express lactobiose phosphorylase in microorganisms such as Bacillus subtilis . This method allows for high-yield production of lactobiose with high purity. The process includes fermentation, centrifugation, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
lactose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lactobionic acid.
Hydrolysis: Enzymatic hydrolysis of lactobiose results in the formation of gathis compound and glucose.
Reduction: this compound can be reduced to form lactitol, a sugar alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Hydrolysis: Enzymes such as β-galactosidase are used under mild conditions (pH 6-7, 37°C) to hydrolyze lactobiose.
Reduction: Sodium borohydride is often used as a reducing agent in alkaline conditions.
Major Products
Oxidation: Lactobionic acid
Hydrolysis: Gathis compound and glucose
Reduction: Lactitol
Scientific Research Applications
lactose has a wide range of applications in scientific research:
Biology: Plays a role in studying carbohydrate metabolism and its effects on microbial growth.
Mechanism of Action
lactose exerts its effects primarily through its fermentation by intestinal microbiota. In the colon, lactobiose is fermented to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and promote the growth of beneficial bacteria . This selective modulation of bacterial growth helps maintain a healthy gut microbiome.
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of gathis compound and glucose, similar to lactobiose but with a different glycosidic bond.
Lactulose: A synthetic disaccharide composed of gathis compound and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from the reduction of this compound, used as a low-calorie sweetener.
Uniqueness of this compound
This compound is unique in its specific β1-4 glycosidic bond, which makes it a valuable substrate for studying β-galactosidase activity. Its role in promoting beneficial gut bacteria also sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-QKKXKWKRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
201-202 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)





![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)
![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)
![1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-](/img/structure/B8805591.png)

